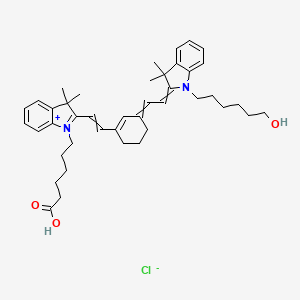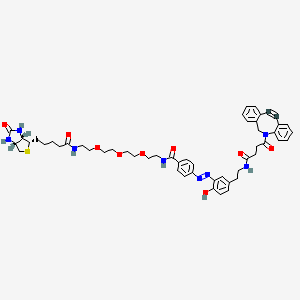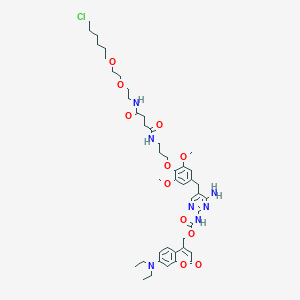
Cyanine7 dicarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyanine7 dicarboxylic acid is a bifunctional dye molecule bearing two carboxylic groups. Cyanine7 possesses near infrared fluorescence.
Wissenschaftliche Forschungsanwendungen
Bioconjugation and Metal Chelation
Cyanine dyes with carboxylic acid groups, like Cyanine7 dicarboxylic acid, are valuable in various research fields. The carboxylic acid groups serve as bioconjugation handles or metal chelators. Such dyes have been synthesized and analyzed for their optical properties to assess their effectiveness as fluorescent probes (Dost, Gressel, & Henary, 2017).
Fluorescent Labeling of DNA and RNA
These dyes are commonly used for fluorescent labeling of DNA and RNA in several applications like qPCR, sequencing, and fluorescence in situ hybridization. Their fluorescence efficiency is sequence-dependent, which is crucial for research requiring precise labeling of nucleic acids (Kretschy & Somoza, 2014).
Study of Cyanine Dye Interactions with Nucleic Acids
The interactions of cyanines with nucleic acids, resulting in significant optical property changes, find numerous applications in biology and medicine. Detailed studies on the binding mechanism of DNA/cyanine systems are crucial for understanding and improving these applications (Biver et al., 2005).
Fluorescence Resonance Energy Transfer Studies
Cyanine dyes are integral to studying nucleic acid folding and structural transformations using fluorescence resonance energy transfer (FRET). They help in understanding the inter- and intra-molecular distances in nucleic acids, which is significant for molecular biology research (Milas, 2014).
Optical Imaging and Drug Delivery
Cyanine7 dicarboxylic acid's unique reactivity is harnessed for advanced applications in optical imaging and drug delivery. It opens avenues for new probe molecules with better features for use in complex settings (Gorka, Nani, & Schnermann, 2018).
Chemosensors Development
Cyanine platforms are excellent for developing chemosensors due to their photophysical properties, biocompatibility, and low toxicity. Research on cyanine-based chemosensors has grown, focusing on bioimaging and detection performance enhancement (Sun et al., 2016).
Fluorescence Detection in Capillary Electrophoresis
Cyanine dyes like Cyanine7 dicarboxylic acid are utilized in capillary electrophoresis for fluorescence detection, enhancing the analytical capabilities in this method (Chen et al., 1993).
Eigenschaften
Produktname |
Cyanine7 dicarboxylic acid |
|---|---|
Molekularformel |
C42H53ClN2O4 |
Molekulargewicht |
685.35 |
IUPAC-Name |
6-[2-[2-[3-[2-[1-(6-hydroxyhexyl)-3,3-dimethylindol-2-ylidene]ethylidene]cyclohexen-1-yl]ethenyl]-3,3-dimethylindol-1-ium-1-yl]hexanoic acid;chloride |
InChI |
InChI=1S/C42H54N2O3.ClH/c1-41(2)34-19-9-11-21-36(34)43(28-13-5-6-15-30-45)38(41)26-24-32-17-16-18-33(31-32)25-27-39-42(3,4)35-20-10-12-22-37(35)44(39)29-14-7-8-23-40(46)47;/h9-12,19-22,24-27,31,45H,5-8,13-18,23,28-30H2,1-4H3;1H |
InChI-Schlüssel |
YPBICWHIZGPJNG-UHFFFAOYSA-N |
SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC3=CC(=CC=C4C(C5=CC=CC=C5N4CCCCCCO)(C)C)CCC3)CCCCCC(=O)O)C.[Cl-] |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Cyanine7 dicarboxylic acid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4-[[3-[4-[3-[(4-Hydroxy-3-methoxyphenyl)methylamino]propylamino]butylamino]propylamino]methyl]-2-methoxyphenol](/img/structure/B1192559.png)
